Cas no 2098088-99-2 (2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde)

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
- 1H-Pyrazole-4-acetaldehyde, 1-ethyl-3-phenyl-
- F2198-5443
- AKOS026724233
- starbld0035394
- 2098088-99-2
- 2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde
-
- インチ: 1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
- InChIKey: OCMBECYBEPDABD-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C=C(CC=O)C(C2=CC=CC=C2)=N1
計算された属性
- せいみつぶんしりょう: 214.110613074g/mol
- どういたいしつりょう: 214.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.08±0.1 g/cm3(Predicted)
- ふってん: 384.1±30.0 °C(Predicted)
- 酸性度係数(pKa): 1.50±0.10(Predicted)
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E164301-500mg |
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 500mg |
$ 750.00 | 2022-06-05 | ||
Life Chemicals | F2198-5443-0.25g |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 95%+ | 0.25g |
$716.0 | 2023-09-06 | |
TRC | E164301-100mg |
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 100mg |
$ 210.00 | 2022-06-05 | ||
TRC | E164301-1g |
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 1g |
$ 1135.00 | 2022-06-05 | ||
Life Chemicals | F2198-5443-5g |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 95%+ | 5g |
$2382.0 | 2023-09-06 | |
Life Chemicals | F2198-5443-2.5g |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 95%+ | 2.5g |
$1588.0 | 2023-09-06 | |
Life Chemicals | F2198-5443-0.5g |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 95%+ | 0.5g |
$754.0 | 2023-09-06 | |
Life Chemicals | F2198-5443-10g |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 95%+ | 10g |
$3335.0 | 2023-09-06 | |
Life Chemicals | F2198-5443-1g |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde |
2098088-99-2 | 95%+ | 1g |
$794.0 | 2023-09-06 |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehydeに関する追加情報
Introduction to 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde (CAS No. 2098088-99-2)
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde (CAS No. 2098088-99-2) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole and aldehyde functionalities, exhibits a range of potential biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde consists of a pyrazole ring substituted with an ethyl and a phenyl group, along with an aldehyde functional group. The combination of these structural elements imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and colitis. The researchers found that the compound effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
In addition to its anti-inflammatory effects, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde has also shown promise in cancer research. A study conducted at the National Cancer Institute demonstrated that this compound has significant anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth.
The pharmacokinetic properties of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Furthermore, the compound has shown low toxicity in preclinical studies, suggesting that it may have a favorable safety profile.
In terms of synthetic methods, several approaches have been developed to prepare 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde. One common method involves the condensation of 4-acetylpyrazole with benzaldehyde followed by alkylation with ethyl iodide. This multi-step synthesis process yields high purity product with good yields, making it suitable for large-scale production.
The potential applications of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde extend beyond its therapeutic uses. The compound's unique chemical structure makes it a valuable intermediate in the synthesis of other bioactive molecules. For example, it can be used as a building block in the development of new drugs or as a precursor for the synthesis of functional materials with specific properties.
In conclusion, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-y\-l)acetaldehyde (CAS No. 2098088\-99\-2) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the significance of this compound in the scientific community.
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